molecular formula C34H33FN4O6 B12362208 Ctsl/capn1-IN-1

Ctsl/capn1-IN-1

Cat. No.: B12362208
M. Wt: 612.6 g/mol
InChI Key: SRHHDOABGJNSIE-URORMMCBSA-N
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Description

Ctsl/capn1-IN-1 is a compound identified as a potent dual target inhibitor against cathepsin L and calpain-1, which are host cysteine proteases. These proteases play crucial roles in viral entrance into cells and infection-related immune responses. The compound has shown significant potential in inhibiting the activity of these proteases, making it a promising candidate for antiviral and anti-inflammatory therapies .

Preparation Methods

The preparation of Ctsl/capn1-IN-1 involves the synthesis of peptidomimetic α-ketoamide compounds. The synthetic route includes the formation of α-ketoamide groups that covalently bind to the cysteine residues of cathepsin L and calpain-1. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and stability of the compound.

Chemical Reactions Analysis

Ctsl/capn1-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its structure and activity.

    Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory properties.

    Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ctsl/capn1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Ctsl/capn1-IN-1 exerts its effects by covalently binding to the cysteine residues of cathepsin L and calpain-1. This binding inhibits the proteolytic activity of these enzymes, thereby blocking viral entry into cells and modulating immune responses. The molecular targets involved include the active sites of cathepsin L and calpain-1, which are crucial for their enzymatic activity .

Comparison with Similar Compounds

Ctsl/capn1-IN-1 is unique in its dual inhibitory activity against both cathepsin L and calpain-1. Similar compounds include:

    Mg-132: A proteasome inhibitor with some activity against cathepsin L.

    Z-FA-FMK: A specific inhibitor of cathepsin L.

    Leupeptin hemisulfate: An inhibitor of various cysteine proteases, including cathepsin L.

    Mg-101: Another proteasome inhibitor with activity against cathepsin L.

    Calpeptin: A calpain inhibitor with some activity against cathepsin L

This compound stands out due to its potent and broad-spectrum activity, making it a promising candidate for further development.

Properties

Molecular Formula

C34H33FN4O6

Molecular Weight

612.6 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C34H33FN4O6/c35-25-14-12-21(13-15-25)17-27(39-33(43)29-19-23-9-4-5-11-28(23)45-29)32(42)38-26(18-24-10-6-16-36-31(24)41)30(40)34(44)37-20-22-7-2-1-3-8-22/h1-5,7-9,11-15,19,24,26-27H,6,10,16-18,20H2,(H,36,41)(H,37,44)(H,38,42)(H,39,43)/t24-,26-,27-/m0/s1

InChI Key

SRHHDOABGJNSIE-URORMMCBSA-N

Isomeric SMILES

C1C[C@H](C(=O)NC1)C[C@@H](C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

C1CC(C(=O)NC1)CC(C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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